![molecular formula C12H19N3O4 B4577521 3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)
3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as IPPCA, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IPPCA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Scientific Research Applications
Antiallergic Activity of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and evaluated for their antiallergic activities. One study focused on antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines and their tetrazole analogues, which exhibited significant antiallergic activity in rats. The activity varied with different substituents, suggesting that the pyrazole core structure can be modified to enhance antiallergic effects. This research highlights the potential of pyrazole derivatives in developing new antiallergic agents (Nohara et al., 1985).
Synthetic Approaches to Pyrazoles
Several studies have developed synthetic methodologies for pyrazoles, which are crucial for exploring their applications in various fields. For instance, a facile one-step synthesis of dihydro-pyrazolopyrimidinones was reported, offering a general approach to pyrazolo[4,3-d]pyrimidines. This synthetic route is significant for creating compounds with potential biological activities (Reddy et al., 2005). Another study focused on the experimental and quantum-chemical calculations on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing insights into the reaction mechanisms and structural determinations of pyrazole derivatives (Yıldırım et al., 2005).
Application in Coordination Polymers
The structural versatility of pyrazole derivatives extends to the field of coordination chemistry, where they have been used as ligands to construct coordination polymers. These materials are of interest for their potential applications in catalysis, gas storage, and separation processes. A study demonstrated the synthesis and structural diversity of d^10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showcasing the utility of pyrazole derivatives in designing new materials with diverse functionalities (Cheng et al., 2017).
properties
IUPAC Name |
1-methyl-3-(3-propan-2-yloxypropylcarbamoyl)pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-8(2)19-6-4-5-13-11(16)10-9(12(17)18)7-15(3)14-10/h7-8H,4-6H2,1-3H3,(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDMSMVRUDWOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C=C1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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